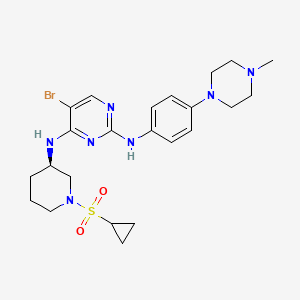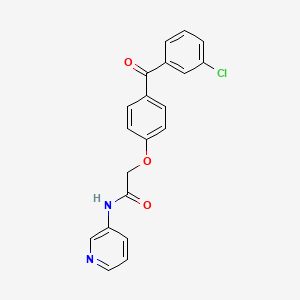
2-(4-(3-Chlorobenzoyl)phenoxy)-N-(pyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The exact synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain . it is known that the compound is synthesized through a series of organic reactions involving the use of reagents such as pyridine and chlorobenzoyl chloride . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
LUF7244 undergoes various chemical reactions, primarily involving its interaction with potassium channels. It acts as a negative allosteric modulator, which means it binds to a site on the potassium channel that is different from the active site and induces a conformational change that affects the channel’s activity . Common reagents used in these reactions include dofetilide and pentamidine . The major products formed from these reactions are functional potassium channels that can effectively repolarize cardiomyocytes .
Aplicaciones Científicas De Investigación
LUF7244 has several scientific research applications, particularly in the fields of cardiac pharmacology and electrophysiology. It has been used to study the mechanisms of potassium channel trafficking and the effects of various drugs on these channels . In medicine, LUF7244 has potential therapeutic applications for conditions such as long QT syndrome and other cardiac arrhythmias . It is also used in biological research to understand the molecular mechanisms underlying cardiac action potentials and the role of potassium channels in these processes .
Mecanismo De Acción
The mechanism of action of LUF7244 involves its binding to voltage-gated potassium 11.1 channels and modulating their activity . By acting as a negative allosteric modulator, LUF7244 induces a conformational change in the channel that affects its ability to conduct potassium ions . This modulation can rescue defective trafficking of the channels and restore their function, thereby normalizing the repolarization of cardiomyocytes . The molecular targets of LUF7244 are the potassium channels themselves, and the pathways involved include the regulation of cardiac action potentials and ion homeostasis .
Comparación Con Compuestos Similares
LUF7244 is unique in its ability to act as both a negative allosteric modulator and activator of potassium channels . Similar compounds include dofetilide, which is a class III antiarrhythmic drug that also affects potassium channels but has a different mechanism of action . Another similar compound is pentamidine, which interferes with potassium channel trafficking but does not have the same modulatory effects as LUF7244 . The uniqueness of LUF7244 lies in its dual role as a modulator and activator, which allows it to rescue defective channel trafficking and restore function .
Propiedades
Fórmula molecular |
C20H15ClN2O3 |
|---|---|
Peso molecular |
366.8 g/mol |
Nombre IUPAC |
2-[4-(3-chlorobenzoyl)phenoxy]-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C20H15ClN2O3/c21-16-4-1-3-15(11-16)20(25)14-6-8-18(9-7-14)26-13-19(24)23-17-5-2-10-22-12-17/h1-12H,13H2,(H,23,24) |
Clave InChI |
KKKJYDOHVKIIQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)OCC(=O)NC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




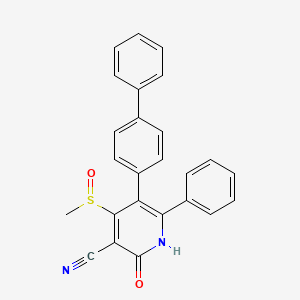

![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
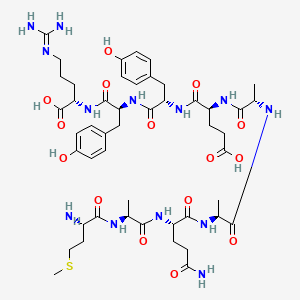
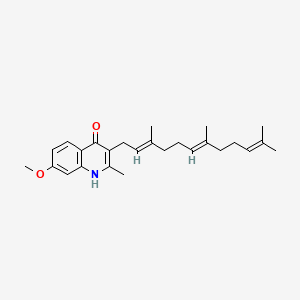
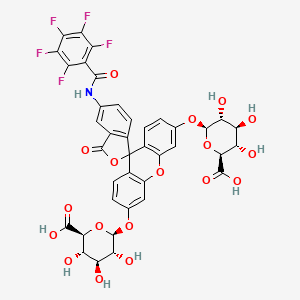


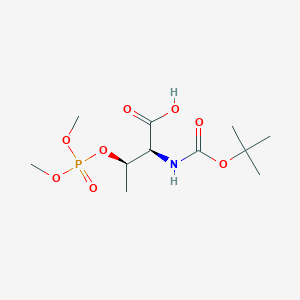
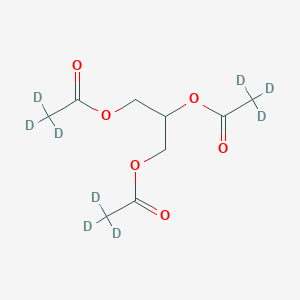
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)
